molecular formula C19H15N3O4S B2982418 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476460-30-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2982418
CAS No.: 476460-30-7
M. Wt: 381.41
InChI Key: ZZHXSHHFNZKTIQ-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide (CAS 476460-30-7) is a synthetic organic compound with a molecular formula of C19H15N3O4S and a molecular weight of 381.4 g/mol . This molecule integrates two pharmaceutically significant moieties: a 1,3-benzodioxole group and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is a well-recognized bioisostere for pyrimidine bases in nucleic acids, which allows its derivatives to disrupt critical cellular processes in target cells . Compounds featuring this heterocyclic system have been extensively investigated and demonstrate a wide spectrum of biological activities, including notable anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, the 1,3-benzodioxole unit is a common structural feature in compounds that interact with physiological receptors; for instance, structurally related molecules incorporating this group have been studied as modulators of the TRPM8 receptor (the "cold and menthol" receptor), suggesting potential applications in neuropharmacology or sensory research . The presence of an acrylamide linker in the structure offers a reactive handle that can be utilized for covalent binding or further synthetic modifications, expanding its utility in medicinal chemistry and drug discovery programs. Researchers can employ this compound as a key intermediate or a lead structure for developing novel therapeutic agents, particularly in oncology and neurology. It is also a valuable candidate for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-24-14-5-3-2-4-13(14)18-21-22-19(27-18)20-17(23)9-7-12-6-8-15-16(10-12)26-11-25-15/h2-10H,11H2,1H3,(H,20,22,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHXSHHFNZKTIQ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole and 1,3,4-thiadiazole moieties through an acrylamide linker, typically using acryloyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide Thiadiazole with (2-oxo-2-(phenylamino)ethyl)thio C₂₀H₁₆N₄O₄S₂ 440.5 Thioether-linked phenylamino group vs. methoxyphenyl
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide Oxadiazole with 1-methylpyrazole C₁₆H₁₃N₅O₄ 339.3 Oxadiazole core vs. thiadiazole; pyrazole substituent
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole with dimethylamino-acryloyl C₂₁H₂₀N₄O₂S 392.5 Dimethylamino group instead of benzodioxole
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole with trichloroethyl-acetamide C₁₂H₁₁Cl₃N₄O₂S 383.7 Trichloroethyl group; lacks acrylamide linkage

Key Observations :

  • Substituent Effects: The 2-methoxyphenyl group in the target compound provides electron-donating properties, enhancing π-π stacking compared to phenylamino () or trichloroethyl groups ().
  • Stereochemistry : The Z-configuration in acrylamide derivatives (e.g., ) may confer distinct conformational stability compared to E-isomers.
Physicochemical Properties
  • Solubility: The methoxyphenyl group increases hydrophobicity compared to hydroxyl- or amino-substituted analogs (e.g., ).
  • Stability : The Z-configuration may reduce steric hindrance, improving metabolic stability relative to bulkier substituents (e.g., trichloroethyl in ).

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a benzo[d][1,3]dioxole moiety linked to a thiadiazole ring through an acrylamide functional group. This unique structure may contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding to tubulin, disrupting microtubule dynamics essential for mitosis.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Anticancer Activity : In a study involving MDA-MB-231 breast cancer cells, the compound exhibited an IC50 value of 27.66 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Another study reported that derivatives of similar compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains .

The primary mechanism of action for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide involves:

  • Tubulin Binding : Disruption of microtubule formation leading to apoptosis in cancer cells.
  • Enzyme Interaction : Inhibition of enzymes critical for cellular processes in both cancer and bacteria.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
Compound AStructure AAnticancerIC50 = 30 µM
Compound BStructure BAntimicrobialMIC = 15 µg/mL
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamideUnique StructureAnticancer & AntimicrobialIC50 = 27.66 µM

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